molecular formula C11H16ClNO3S3 B2363724 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide CAS No. 2034485-17-9

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2363724
CAS No.: 2034485-17-9
M. Wt: 341.88
InChI Key: NTRQEUGIKVEOSE-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a synthetic small molecule that integrates a thiophene-sulfonamide scaffold, a moiety recognized for its significant pharmacological potential. This compound is furnished strictly for research purposes to investigate the biological activities of heterocyclic sulfonamides. Sulfonamides bearing five-membered heterocyclic rings, such as thiophene, have been extensively studied as potent inhibitors of carbonic anhydrase (CA) isoforms, which are metalloenzymes involved in critical physiological processes like pH regulation and gas balance . The inhibition of specific CA isoforms has validated therapeutic value in treating conditions such as glaucoma, epilepsy, and cancer . The core thiophene-sulfonamide structure is a key pharmacophore, with the primary sulfonamide group (-SO₂NH₂) often acting as a zinc-binding group (ZBG) that anchors to the active site of carbonic anhydrases . Furthermore, structurally similar 5-bromo-N-alkylthiophene-2-sulfonamide derivatives have demonstrated promising in vitro efficacy against challenging, drug-resistant bacterial strains like New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, showing potent minimum inhibitory concentrations (MIC) . The molecular structure of this compound, which features a 5-chlorothiophene ring linked to a sulfonamide group that is further functionalized with a thioether chain containing a tetrahydropyran (oxane) ring, is designed to explore structure-activity relationships and enhance selectivity towards specific enzymatic targets. Researchers can utilize this compound as a key intermediate or investigative tool in medicinal chemistry, primarily for developing novel CA inhibitors or evaluating new antibacterial agents. This product is intended for laboratory research use only and is not classified as a drug. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S3/c12-10-1-2-11(18-10)19(14,15)13-5-8-17-9-3-6-16-7-4-9/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRQEUGIKVEOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonation of Thiophene

Thiophene undergoes chlorosulfonation at position 2 using chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding thiophene-2-sulfonyl chloride. Subsequent electrophilic chlorination with Cl₂ in the presence of FeCl₃ introduces the chloro group at position 5.

Key Data:

Step Conditions Yield (%) Purity (%)
Chlorosulfonation ClSO₃H, 0°C, 2 hr 78 95
Electrophilic Chlorination Cl₂, FeCl₃, CH₂Cl₂, 25°C, 4 hr 65 92

Oxidative Chlorination of Thioether Intermediates

Adapting methods from WO2010103550A2, 2-(benzylthio)thiophene derivatives are oxidized to sulfonyl chlorides using Cl₂ in ethyl acetate/water (90:10 v/v) at −5–10°C. For the target compound, this approach requires prior regioselective chlorination at position 5.

Reaction Scheme:
$$
\text{Thiophene-2-thioether} + \text{Cl}2 \xrightarrow{\text{EtOAc/H}2\text{O}} \text{Thiophene-2-sulfonyl chloride}
$$

Synthesis of 2-(Oxan-4-Ylsulfanyl)Ethylamine

Nucleophilic Substitution of Ethanolamine

Oxan-4-thiol reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hr, forming the sulfide linkage. Base-mediated deprotonation (K₂CO₃) enhances nucleophilicity.

Key Data:

Parameter Value
Solvent DMF
Temperature 60°C
Time 12 hr
Yield 72%

Alternative Route: Mitsunobu Reaction

Oxan-4-thiol and 2-aminoethanol undergo Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), directly forming the target amine.

$$
\text{Oxan-4-thiol} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{2-(Oxan-4-ylsulfanyl)ethylamine}
$$

Sulfonamide Coupling

5-Chlorothiophene-2-sulfonyl chloride reacts with 2-(oxan-4-ylsulfanyl)ethylamine in tetrahydrofuran (THF) at 0°C, with triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution.

Optimized Conditions:

Parameter Value
Molar Ratio (Sulfonyl chloride:Amine) 1:1.2
Solvent THF
Base Et₃N (2 eq)
Temperature 0°C → 25°C
Yield 85%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Advantages Limitations
Direct Chlorosulfonation High regioselectivity Requires harsh chlorination conditions
Thioether Oxidation Compatible with sensitive groups Multi-step, lower overall yield
Mitsunobu Reaction Single-step amine synthesis High cost of reagents

Purity and Characterization

  • HPLC Analysis : Final product purity ≥98% (C18 column, acetonitrile/water gradient).
  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 3.7 Hz, 1H, thiophene H), 7.45 (d, J = 3.7 Hz, 1H, thiophene H), 3.95–3.85 (m, 2H, oxan H), 3.35–3.25 (m, 2H, CH₂S), 2.95–2.85 (m, 2H, CH₂N).

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate/water mixtures from oxidative chlorination steps are distilled and reused, reducing waste.

Byproduct Management

  • Dichloro Impurities : Controlled by maintaining Cl₂ stoichiometry (1.05 eq).
  • Sulfonic Acid Hydrolysis : Minimized via anhydrous conditions during sulfonyl chloride handling.

Emerging Methodologies

Photocatalytic Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃²⁺ reduces FeCl₃ usage, improving atom economy (pilot-scale yield: 70%).

Flow Chemistry

Continuous-flow systems enhance heat transfer during exothermic sulfonamide coupling, achieving 90% yield at 10 kg/batch scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s thiophene ring can be utilized in the development of conductive polymers and organic electronic materials.

    Biological Studies: Its sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide depends on its specific application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.

    Protein Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-Sulfonamide Derivatives

Key Compounds:
  • 5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide (Y206-0961): Substituent: 4-chloro-2-fluorophenyl group. Applications: Structural studies suggest utility in kinase or protease inhibition due to halogen bonding .
  • 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a): Substituent: Phenoxyethyl group. Synthesis: Yielded 49% via silica gel chromatography; characterized by NMR. Activity: Antitumor screening showed moderate efficacy, likely due to the ethynyl group enhancing electrophilic reactivity .
  • 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide :

    • Substituent: 4-sulfamoylphenethyl group.
    • Properties: Dual sulfonamide groups may enhance solubility or multi-target engagement (e.g., carbonic anhydrase inhibition) .
Structural Insights:

However, halogenated analogs (e.g., Y206-0961) may exhibit stronger target affinity due to halogen bonding .

Benzenesulfonamide Derivatives with Therapeutic Activity

Key Compounds:
  • 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide :

    • Substituent: Hydroxyl-sulfonamide phenethyl group.
    • Activity: Potent NLRP3 inflammasome inhibitor (IC₅₀ = 0.28 µM), proposed for multiple sclerosis treatment. The hydroxyl-sulfonamide moiety is critical for binding to NLRP3’s ATPase domain .
  • SB-271046 (5-Chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide) :

    • Substituent: Piperazine-containing aryl group.
    • Activity: 5-HT6 receptor inverse agonist (pA₂ = 8.76 ± 0.22); the piperazine group enhances blood-brain barrier penetration .
Comparison with Target Compound:

Unlike the benzenesulfonamide analogs, the thiophene ring in the target compound may reduce π-π stacking interactions but increase electron-rich character for redox-mediated activities. The oxan-4-ylsulfanyl group could mimic polar substituents (e.g., hydroxyl-sulfonamide in NLRP3 inhibitors) while offering improved pharmacokinetics .

Sulfonamide Derivatives with Heterocyclic Substituents

Key Compounds:
  • 5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-thiophene-2-sulfonamide (14): Substituent: Piperidin-4-yl with isopropylphenoxyethyl chain. Properties: 65% synthetic yield; LC/MS purity 97%. The piperidine group may enhance CNS targeting .
  • Glibenclamide (5-Chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide): Substituent: Cyclohexylurea-linked sulfonamide. Properties: Melting point 169–174°C; insoluble in water. Used as a sulfonylurea antidiabetic agent .
Structural Advantages of Target Compound:

The oxan-4-ylsulfanylethyl group avoids the metabolic liabilities of urea (e.g., glibenclamide) and may offer better solubility than purely aromatic systems. Its ether-thioether linkage balances lipophilicity and polarity .

Biological Activity

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities. The presence of a sulfonamide group enhances its interaction with biological targets, particularly enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. One notable target is carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes, including acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that thiophene sulfonamides can effectively inhibit human carbonic anhydrases I, II, IX, and XII. For instance, compounds similar to this compound showed inhibition constants (KIs) in the low nanomolar range for hCA II, indicating strong binding affinity and potential therapeutic use in conditions like glaucoma and edema .

Biological Activity Summary Table

Biological Activity Target Inhibition Constant (KI) Potential Applications
Inhibition of hCA IHuman Carbonic Anhydrase I224 - 7544 nMAntiglaucoma therapy
Inhibition of hCA IIHuman Carbonic Anhydrase II2.2 - 7.7 nMDiuretics
Inhibition of hCA IXHuman Carbonic Anhydrase IX5.4 - 811 nMCancer therapy
Inhibition of hCA XIIHuman Carbonic Anhydrase XII3.4 - 239 nMCancer therapy

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives containing thiophene rings exhibit significant inhibitory effects on carbonic anhydrases. For example, a study reported that certain thiophene sulfonamides had KIs as low as 2.2 nM for hCA II, suggesting high efficacy and specificity .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiophene ring or the sulfonamide moiety can significantly alter biological activity. The introduction of hydrophobic groups enhances binding affinity to the active site of carbonic anhydrases .
  • Potential for Drug Development : The favorable interactions between the sulfonamide scaffold and the active site of carbonic anhydrases provide a basis for the design of new inhibitors with improved potency and selectivity .

Q & A

Q. How can synthetic routes for 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide be optimized to improve yield and purity?

Methodological Answer:

  • Step 1: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor nucleophilic substitution between the thiophene sulfonyl chloride and the oxane-containing amine. For example, using DMF as a solvent at 60–80°C enhances reaction kinetics .
  • Step 2: Monitor reaction progress via TLC or HPLC to identify intermediate byproducts (e.g., sulfonate esters or unreacted starting materials). Adjust stoichiometry to minimize side reactions .
  • Step 3: Purify the final product using column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the oxan-4-ylsulfanyl group (δ 3.5–4.0 ppm) and thiophene ring (δ 7.0–7.5 ppm).
    • ¹³C NMR: Confirm sulfonamide linkage (C-SO₂-N) at ~110–120 ppm and thiophene carbons at ~125–135 ppm .
  • Infrared Spectroscopy (IR): Detect sulfonamide S=O stretching vibrations at 1150–1350 cm⁻¹ and thiophene C-S bonds at 600–700 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₁H₁₅ClN₂O₃S₃) with <2 ppm error .

Q. How can researchers screen the biological activity of this compound for enzyme inhibition?

Methodological Answer:

  • In vitro Assays: Use fluorogenic or chromogenic substrates to measure inhibition of target enzymes (e.g., carbonic anhydrase or thrombin). For example:
    • Kinetic Studies: Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM) and calculate IC₅₀ values .
    • Dose-Response Curves: Plot inhibition % vs. log[compound] to determine potency .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this sulfonamide derivative?

Methodological Answer:

  • Hypothesis Testing: Investigate potential confounding factors:
    • Solubility: Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference in cell-based assays .
    • Metabolic Stability: Perform hepatic microsomal assays to assess compound degradation (e.g., CYP450-mediated oxidation) .
  • Orthogonal Validation: Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability assays) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for a target receptor?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with:
    • Varied substituents on the oxane ring (e.g., replacing sulfur with oxygen to alter electron density) .
    • Modified thiophene substituents (e.g., introducing fluorine to improve binding affinity) .
  • Computational Docking: Use software like AutoDock Vina to predict binding modes with the target protein (e.g., COX-2 or EGFR kinase) .

Q. What experimental approaches are effective in analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Testing: Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Photostability: Expose to UV light (300–400 nm) and quantify decomposition products using HPLC .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by heating at 5°C/min up to 300°C .

Q. How can researchers elucidate the reaction mechanism of sulfonamide formation in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Replace ¹²C with ¹³C in the sulfonyl chloride group to study bond-breaking steps .
  • Trapping Intermediates: Use quenching agents (e.g., methanol) to isolate and characterize reactive intermediates (e.g., sulfonic acid derivatives) .

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